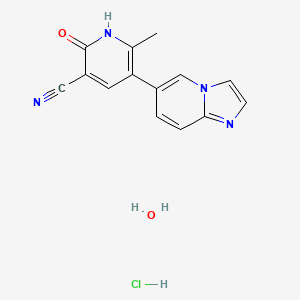

Olprinone hydrochloride hydrate

Description

Overview of Inotropic and Vasodilatory Drug Classes

In the management of cardiovascular conditions, a variety of drug classes are employed to modulate the heart's pumping action and the tone of blood vessels. Inotropic agents are substances that alter the force or energy of muscular contractions. deltexmedical.com Positive inotropes increase the contractility of the heart muscle, a crucial intervention in conditions of low cardiac output. nih.gov Conversely, negative inotropes decrease myocardial contractility.

Vasodilatory drugs cause the widening of blood vessels, resulting from the relaxation of the muscular walls of the vessels. deltexmedical.com This action leads to a decrease in systemic vascular resistance, which can reduce the workload of the heart and improve blood flow. Some agents exhibit both positive inotropic and vasodilatory effects and are termed inodilators. deltexmedical.comlitfl.com These drugs are particularly useful as they simultaneously enhance the heart's pumping ability while reducing the resistance it has to pump against. litfl.com

Cardiotonic agents can be broadly categorized based on their mechanism of action. derangedphysiology.com A primary class includes agents that increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). derangedphysiology.com This category encompasses beta-agonists and phosphodiesterase inhibitors. derangedphysiology.com Other classes of inotropes include those that affect ion channels and pumps at the cellular level and those that modulate the sensitivity of cellular proteins to calcium. derangedphysiology.com

Historical Context of Phosphodiesterase Type 3 (PDE3) Inhibition in Cardiovascular Research

The journey of phosphodiesterase (PDE) inhibitors in pharmacology began with the investigation of naturally occurring substances like those found in coffee and tea, which were later identified as xanthines. nih.gov Theophylline, a xanthine, was recognized for its inotropic and bronchodilating effects long before its mechanism as a PDE inhibitor was fully understood. nih.govresearchgate.net

The 1980s saw the development of the first generation of more selective PDE inhibitors. nih.gov This era of research provided a wealth of information but was also marked by challenges, as many of these early compounds were discontinued (B1498344) due to significant adverse effects. nih.govnih.gov

Advances in biochemistry and molecular biology led to a deeper understanding of the PDE superfamily, revealing multiple isoenzymes. nih.gov This knowledge paved the way for the development of highly selective inhibitors targeting specific PDE isoenzymes, such as PDE3, PDE4, and PDE5. nih.gov PDE3 became a particular focus in cardiovascular research due to its role in regulating cardiac and vascular smooth muscle contractility. wikipedia.org The development of selective PDE3 inhibitors marked a significant step forward, offering the potential for more targeted therapeutic effects. nih.gov

Academic Significance of Olprinone (B1662815) Hydrochloride Hydrate (B1144303) Research in Drug Discovery

Olprinone hydrochloride hydrate is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), with an IC50 value of 0.35 μM for PDE3. selleckchem.com This selectivity makes it a valuable tool in drug discovery and for studying the specific roles of the PDE3 enzyme. Its primary mechanism of action is the inhibition of cAMP-specific PDE III, leading to an increase in intracellular cAMP levels. ncats.io This, in turn, is thought to increase intracellular calcium levels, resulting in enhanced myocardial contractility. ncats.ioncats.io

Research into olprinone has provided significant insights into the therapeutic potential of PDE3 inhibition. Studies have demonstrated its positive inotropic and vasodilatory effects. nih.govbenthamscience.com Furthermore, research has explored its effects beyond the cardiovascular system, including its potential hepatoprotective and anti-inflammatory properties. mdpi.comnih.gov For instance, studies in animal models have shown that olprinone can improve survival and reduce inflammatory markers in certain models of liver injury. mdpi.comnih.gov

The compound's ability to selectively target PDE3 allows researchers to investigate the specific physiological and pathophysiological roles of this enzyme in various tissues and disease models. This contributes to a broader understanding of cellular signaling pathways and can inform the development of new therapeutic agents with improved specificity and efficacy. A meta-analysis has suggested that olprinone may have more significant therapeutic effects compared to other PDE inhibitors in certain contexts. nih.gov

Research Findings on this compound

Effects on Cardiac and Vascular Function

Research has extensively documented the effects of olprinone on both cardiac muscle and the vasculature. Its dual action as a positive inotrope and a vasodilator underpins its scientific interest.

In studies involving isolated human radial arteries, olprinone demonstrated a potent vasorelaxant effect. nih.gov It inhibited PDE3 activity with an IC50 value of 1.25 μM and relaxed phenylephrine-induced contractions in arterial strips with an EC50 value of 0.107 μM. nih.gov This indicates that the human radial artery contains PDE3 isoenzyme activity and that olprinone's vasodilatory action is mediated through the inhibition of this enzyme. nih.gov

The table below summarizes key research findings on the hemodynamic effects of olprinone.

| Study Focus | Key Findings | Reference |

| Experimental Pulmonary Hypertension | At higher doses, olprinone demonstrated vasodilating effects on peripheral and pulmonary vessels. It decreased mean aortic pressure, mean pulmonary arterial pressure, and vascular resistance. | nih.gov |

| Post-Coronary Artery Bypass Grafting | Olprinone significantly decreased systolic systemic and pulmonary arterial pressure, as well as systemic and pulmonary vascular resistance. It also significantly increased the cardiac index. | nih.gov |

| Septic Rat Model with Liver Injury | Olprinone administration increased survival rates and decreased the expression of inflammatory markers like tumor necrosis factor-α. It also suppressed the activation of nuclear factor kappa B (NF-κB). | mdpi.com |

| Cerebral Circulation | Olprinone has been shown to augment cerebral blood flow through a direct vasodilatory effect on cerebral arteries. | nih.gov |

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. Research in healthy volunteers has provided insights into the pharmacokinetic properties of this compound.

A study investigating single intravenous doses of olprinone hydrochloride injection in healthy volunteers revealed linear pharmacokinetic features within a specific dose range. researchgate.net The compound is primarily eliminated through the kidneys. researchgate.net

The following table presents a summary of the pharmacokinetic parameters of olprinone from a study in healthy volunteers.

| Parameter | 5 μg/kg Dose | 10 μg/kg Dose | 20 μg/kg Dose | Reference |

| Cmax (μg/L) | 17.74 ± 9.82 | 40.31 ± 11.80 | 75.00 ± 31.52 | researchgate.net |

| Tmax (min) | 7.92 ± 3.96 | 5.42 ± 1.44 | 5.00 ± 0.00 | researchgate.net |

| t1/2 (min) | 61.20 ± 14.42 | 72.01 ± 14.40 | 69.87 ± 14.48 | researchgate.net |

| AUC0-t (μg·L-1·min-1) | 463.01 ± 105.89 | 849.54 ± 149.23 | 1758.35 ± 378.46 | researchgate.net |

| AUC0-∞ (μg·L-1·min-1) | 470.64 ± 106.65 | 863.46 ± 153.24 | 1783.07 ± 388.52 | researchgate.net |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H13ClN4O2 |

|---|---|

Molecular Weight |

304.73 g/mol |

IUPAC Name |

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrate;hydrochloride |

InChI |

InChI=1S/C14H10N4O.ClH.H2O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;;/h2-6,8H,1H3,(H,17,19);1H;1H2 |

InChI Key |

BFZDXWYVGHGCMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.O.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Targeting of Phosphodiesterase Isoforms

The primary molecular target of olprinone (B1662815) is the phosphodiesterase (PDE) enzyme superfamily. These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing a crucial role in signal transduction.

Olprinone is characterized as a specific and selective inhibitor of phosphodiesterase type 3 (PDE3) targetmol.comnih.gov. This selectivity is fundamental to its pharmacological profile. Research has demonstrated that olprinone potently inhibits the PDE3 isozyme, which is significantly expressed in cardiac and vascular smooth muscle cells mdpi.com. The inhibitory concentration (IC50) of olprinone for PDE3 has been measured at 0.35 μM, indicating a high affinity for this specific enzyme isoform medchemexpress.comselleckchem.com. By selectively targeting PDE3, olprinone can modulate downstream signaling pathways in a targeted manner within the cardiovascular system.

The selectivity of olprinone for PDE3 is evident when its inhibitory activity is compared across different PDE isozymes. Its potency against PDE3 is substantially higher than against other major phosphodiesterase families, such as PDE1, PDE2, and PDE4. This differential inhibition minimizes off-target effects that would arise from the non-selective inhibition of other PDE isoforms, which regulate different physiological processes.

Table 1: Comparative PDE Isozyme Inhibition Profile of Olprinone

| PDE Isozyme | IC50 (μM) | Relative Potency vs. PDE3 |

|---|---|---|

| PDE1 | 150 | ~428-fold lower |

| PDE2 | 100 | ~285-fold lower |

| PDE3 | 0.35 | - |

| PDE4 | 14 | ~40-fold lower |

Data sourced from MedChemExpress, citing Sugioka M, et al. (1994) medchemexpress.com.

Intracellular Cyclic Nucleotide Metabolism Modulation

By inhibiting PDE3, olprinone directly interferes with the degradation of cAMP, a critical second messenger in cardiomyocytes and vascular smooth muscle cells.

The selective inhibition of the PDE3 isozyme by olprinone leads to a reduction in the rate at which cAMP is hydrolyzed. This results in an accumulation of cAMP within the cell, significantly increasing its intracellular concentration mdpi.com. This elevation of cAMP is the pivotal event that initiates the downstream signaling cascade responsible for olprinone's pharmacodynamic effects nih.gov.

The increased levels of intracellular cAMP lead to the activation of cAMP-dependent Protein Kinase A (PKA) nih.gov. PKA is a central enzyme in the regulation of cardiac function nih.gov. Once activated, PKA phosphorylates a variety of target proteins within the cardiomyocyte, thereby modulating their function. Studies have confirmed the critical role of this pathway, demonstrating that the cardioprotective effects of olprinone are nullified by the administration of PKA inhibitors nih.gov. This highlights the PKA signaling cascade as an essential component of olprinone's mechanism of action.

Calcium Homeostasis and Myocardial Contractility Regulation

The activation of the PKA signaling cascade directly influences the handling of calcium ions (Ca2+) within cardiomyocytes, which is the ultimate determinant of myocardial contractility.

The PKA-mediated phosphorylation of key regulatory proteins modulates intracellular calcium cycling. Specifically, PKA targets proteins such as phospholamban (PLN) and cardiac troponin I (cTnI) nih.gov. Phosphorylation of PLN removes its inhibitory effect on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to an accelerated reuptake of Ca2+ from the cytosol into the sarcoplasmic reticulum during diastole nih.govnih.gov. This enhances myocardial relaxation (lusitropy).

Simultaneously, the enhanced Ca2+ load in the sarcoplasmic reticulum makes more calcium available for release during subsequent contractions. The activation of PKA also enhances the influx of Ca2+ into the cardiac muscle cells nih.gov. This combination of increased calcium influx and more efficient intracellular calcium cycling results in a greater availability of Ca2+ to bind to the myofilament protein troponin C, leading to an increase in the force of myocardial contraction (positive inotropy) nih.gov.

Modulation of Sarcoplasmic Reticulum Calcium Release

The increase in intracellular cAMP within cardiomyocytes, driven by Olprinone, activates Protein Kinase A (PKA). nih.govnih.gov Activated PKA plays a crucial role in regulating intracellular calcium (Ca²⁺) homeostasis, primarily by phosphorylating key proteins associated with the sarcoplasmic reticulum (SR), the main intracellular Ca²⁺ store in heart muscle cells. nih.govoup.comnih.gov

One of the primary targets of PKA is phospholamban (PLN), a protein that, in its dephosphorylated state, inhibits the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a). nih.govoup.comahajournals.org PKA-mediated phosphorylation of PLN at the serine 16 residue relieves this inhibition, thereby enhancing the activity of SERCA2a. nih.govahajournals.org This leads to a more rapid re-uptake of Ca²⁺ from the cytosol into the SR during diastole, resulting in an increased SR Ca²⁺ load. nih.gov

Furthermore, PKA can phosphorylate the ryanodine (B192298) receptor 2 (RyR2), the main Ca²⁺ release channel on the SR membrane. nih.govnih.govnih.gov While the precise physiological impact of RyR2 phosphorylation is complex, it is thought to sensitize the channel, contributing to an increased release of Ca²⁺ from the now augmented SR stores upon cellular excitation. nih.gov This mechanism of increasing the amount of stored Ca²⁺ and making it available for release is a cornerstone of the positive inotropic (contractility-enhancing) effect of Olprinone. nih.gov

Table 1: Key Proteins in Sarcoplasmic Reticulum Ca²⁺ Modulation by Olprinone-induced Signaling

| Protein | Function | Effect of PKA Phosphorylation | Consequence |

|---|---|---|---|

| Phospholamban (PLN) | Inhibits SERCA2a pump | Relieves inhibition | Increased Ca²⁺ re-uptake into SR |

| SERCA2a | Pumps Ca²⁺ into the SR | Activity is increased | Increased SR Ca²⁺ load |

Influence on Myocardial Contractile Proteins and Ca²⁺ Influx

The elevated cAMP and subsequent PKA activation also directly impact the components responsible for muscle contraction and the initial trigger for Ca²⁺ release. PKA-dependent phosphorylation enhances the function of L-type Ca²⁺ channels (LTCC) located on the sarcolemma. nih.govnih.govresearchgate.net This action increases the influx of extracellular Ca²⁺ into the cardiomyocyte following depolarization, a process known as Ca²⁺-induced Ca²⁺ release, which is the primary trigger for Ca²⁺ release from the SR. nih.govahajournals.org

Beyond its effects on Ca²⁺ handling, PKA directly phosphorylates proteins within the myofilament apparatus itself. nih.govahajournals.org Two key targets are cardiac troponin I (cTnI) and cardiac myosin-binding protein C (cMyBP-C). nih.govnih.govahajournals.org

Cardiac Troponin I (cTnI): Phosphorylation of cTnI by PKA decreases the sensitivity of the troponin complex to Ca²⁺. ahajournals.org This facilitates a more rapid dissociation of Ca²⁺ from the myofilaments during diastole, contributing to faster myocardial relaxation (a positive lusitropic effect). nih.gov

Cardiac Myosin-Binding Protein C (cMyBP-C): PKA-mediated phosphorylation of cMyBP-C is associated with an increase in the rate of cross-bridge cycling and the number of force-producing myosin heads. nih.gov This action directly enhances the force of contraction, contributing significantly to the positive inotropic effect. nih.govahajournals.org

Therefore, Olprinone's influence is twofold: it increases the availability of the activator (Ca²⁺) and modulates the contractile machinery itself to enhance both the force and speed of relaxation.

Cellular Mechanisms of Vasorelaxation

Olprinone is characterized not only by its positive inotropic effects but also by its potent vasodilator actions. nih.govbenthamscience.com This vasodilation results from the same primary mechanism—inhibition of PDE3 and subsequent increase in intracellular cAMP—but produces an opposing effect in vascular smooth muscle cells (VSMCs) compared to cardiomyocytes. mdpi.comcvpharmacology.com

Smooth Muscle Relaxation Pathways

In VSMCs, an increase in intracellular cAMP leads to vasorelaxation primarily through the inhibition of myosin light chain kinase (MLCK). cvpharmacology.comrxlist.com MLCK is a crucial enzyme that phosphorylates the light chains of myosin, a necessary step for the interaction of myosin with actin and subsequent muscle contraction. cvpharmacology.com The elevated cAMP levels, by inhibiting MLCK, prevent this phosphorylation, leading to smooth muscle relaxation and dilation of blood vessels. cvpharmacology.comrxlist.com

This process is further supported by the effect of increased cAMP on intracellular Ca²⁺ concentrations within the VSMCs. Unlike in the heart, increased cAMP in smooth muscle promotes a decrease in cytosolic free Ca²⁺, which further disfavors the contractile state. benthamscience.comrxlist.com Studies have shown that Olprinone attenuates contractions induced by vasoconstrictors by inhibiting both receptor-operated transmembrane Ca²⁺ influx and Ca²⁺ release from intracellular stores. The vasodilatory effect of Olprinone is observed across various vascular beds, including cerebral and coronary arteries. nih.govnih.gov

Table 2: Comparison of cAMP Action in Different Cell Types

| Cell Type | Key Target of cAMP/PKA Pathway | Primary Effect | Functional Outcome |

|---|---|---|---|

| Cardiomyocyte | PLN, RyR2, LTCC, cTnI, cMyBP-C | Increased Ca²⁺ cycling and myofilament modulation | Increased Contractility (Inotropy) |

Endothelial Function Modulation

While the principal vasodilatory action of Olprinone is a direct effect on smooth muscle cells, evidence suggests it can also modulate the function of the vascular endothelium. nih.govnih.gov The endothelium plays a critical role in regulating vascular tone through the release of substances like nitric oxide (NO).

Research in a rat model has demonstrated that Olprinone treatment can up-regulate the expression of hepatic endothelial nitric oxide synthase (eNOS). mdpi.comnih.gov eNOS is the enzyme responsible for producing NO, a potent vasodilator that diffuses from endothelial cells to adjacent smooth muscle cells, where it activates guanylate cyclase, increases cyclic guanosine monophosphate (cGMP), and causes relaxation. mdpi.com By enhancing eNOS expression, Olprinone can thus potentiate vasodilation through an endothelium-dependent mechanism, complementing its direct action on smooth muscle. nih.gov Furthermore, studies have indicated that Olprinone can have protective effects on sinusoidal endothelial cells, suggesting a broader role in maintaining endothelial integrity under certain pathological conditions. nih.gov

Pre Clinical Pharmacological Efficacy in Disease Models

Cardiac Function Improvement in In Vitro Models

The positive inotropic effects of olprinone (B1662815) have been substantiated in various in vitro models, ranging from isolated myocardial tissues to cultured cardiac cells.

Isolated Myocardial Preparations

In studies utilizing isolated cardiac muscle preparations from guinea pigs, olprinone has been shown to produce a concentration-dependent increase in contractile force. This positive inotropic effect is a direct consequence of its PDE3 inhibitory action, which leads to an increase in intracellular cAMP levels and subsequently enhanced calcium ion (Ca2+) influx into the cardiac muscle cells. nih.gov Electrophysiological studies in isolated guinea pig cardiac muscles have further revealed that olprinone increases the maximum rate of rise of the Ca2+-dependent action potential, providing a cellular basis for its enhancement of cardiac contractility.

Specifically, in isolated guinea pig papillary muscles, olprinone demonstrated a concentration-related enhancement of contractile force. Furthermore, in fatigued guinea pig diaphragm muscle strips, olprinone at concentrations of 10⁻⁵ M to 10⁻⁴ M was effective in improving fatigue-induced changes in contractility, increasing force at both 20-Hz and 100-Hz stimulation frequencies. nih.gov

Table 1: Effects of Olprinone on Isolated Guinea Pig Cardiac Muscle

| Preparation | Parameter | Effect | Concentration | Source |

|---|---|---|---|---|

| Papillary Muscle | Contractile Force | Concentration-related increase | 10⁻⁶ M - 10⁻⁴ M | thieme-connect.com |

| Papillary Muscle | Maximum rate of rise of Ca²⁺-action potential | Increase | 10⁻⁶ M - 10⁻⁴ M | thieme-connect.com |

| Fatigued Diaphragm Muscle | Tetanic Force (20-Hz & 100-Hz stimulation) | Increase from fatigued values | 10⁻⁵ M - 10⁻⁴ M | nih.gov |

Cardiac Cell Cultures

Investigations at the cellular level using isolated cardiac myocytes have further elucidated the mechanisms underlying olprinone's effects. The inhibition of PDE3 by olprinone leads to an accumulation of intracellular cAMP. This, in turn, enhances the influx of Ca2+ into the cardiac muscle cells, a critical step for myocardial contraction. nih.gov In isolated guinea pig sinus nodes, olprinone induced a concentration-related decrease in action potential duration and an increase in the slope of slow diastolic depolarization, resulting in an increased beating rate. thieme-connect.com This suggests a direct chronotropic effect at the cellular level, although in vivo studies often report a more modest impact on heart rate.

Hemodynamic Effects in In Vivo Animal Models

The therapeutic potential of olprinone has been extensively evaluated in various in vivo animal models, demonstrating its beneficial hemodynamic effects in conditions of acute cardiac dysfunction and pulmonary hypertension.

Models of Acute Cardiac Dysfunction (e.g., Myocardial Ischemia-Reperfusion Injury in Rats)

In a rat model of myocardial ischemia-reperfusion (I/R) injury, olprinone treatment significantly improved cardiac function. Following a 30-minute coronary arterial occlusion and 24-hour reperfusion, rats treated with a high dosage of olprinone showed a significant improvement in the maximal rate of rise of left ventricular pressure (dp/dt max) and the maximal rate of fall of left ventricular pressure (-dp/dt max) compared to the untreated I/R group. nih.gov In a canine model of myocardial I/R injury, olprinone infusion resulted in a significantly higher cardiac output and significantly lower left ventricular end-diastolic pressure and systemic vascular resistance index after reperfusion. nih.govjst.go.jp

Table 2: Hemodynamic Effects of Olprinone in a Rat Model of Myocardial Ischemia-Reperfusion Injury

| Parameter | Ischemia-Reperfusion (I/R) Group | I/R + Olprinone (High Dosage) Group | Source |

|---|---|---|---|

| dp/dt max (mmHg/s) | 1348.29 ± 266.01 | 2022.43 ± 493.39 | nih.gov |

| -dp/dt max (mmHg/s) | 1163.23 ± 588.18 | 1784.50 ± 418.92 | nih.gov |

Models of Pulmonary Arterial Hypertension (e.g., Beagle Dogs, Rats)

Olprinone has shown promise in animal models of pulmonary arterial hypertension (PAH). In a hypoxic pulmonary hypertension model in beagle dogs, intravenous administration of olprinone demonstrated vasodilating effects on both peripheral and pulmonary vessels, particularly at higher doses. nih.gov While lower doses had minimal effects on hemodynamic parameters, a dose of 100 micrograms/kg significantly decreased mean aortic pressure, mean pulmonary arterial pressure, pulmonary vascular resistance, and systemic vascular resistance. nih.gov These findings suggest that olprinone could be beneficial in right heart failure associated with pulmonary hypertension. nih.gov

Table 3: Hemodynamic Effects of Olprinone in a Beagle Dog Model of Hypoxic Pulmonary Hypertension

| Parameter | Effect at 100 µg/kg | Source |

|---|---|---|

| Heart Rate | Increase | nih.gov |

| Mean Aortic Pressure | Significant decrease | nih.gov |

| Mean Pulmonary Arterial Pressure | Significant decrease | nih.gov |

| Pulmonary Vascular Resistance | Significant decrease | nih.gov |

| Systemic Vascular Resistance | Significant decrease | nih.gov |

| Cardiac Index | No significant change | nih.gov |

Organ Protective Effects Beyond the Cardiovascular System

Olprinone hydrochloride hydrate (B1144303) has demonstrated significant protective effects in various organ systems beyond its primary cardiovascular applications in pre-clinical studies. These investigations highlight its potential to mitigate tissue damage in kidneys, liver, and the central nervous system under ischemic and inflammatory stress.

Renal Ischemia-Reperfusion Injury Models (e.g., Rat Kidney Autotransplantation)

In a rat model of acute renal injury induced by 45 minutes of ischemia followed by reperfusion in uni-nephrectomized rats, olprinone administration demonstrated significant protective effects. Treatment with olprinone led to a reduction in the ischemia/reperfusion-induced increases in serum blood urea nitrogen (BUN) and creatinine levels. Furthermore, it resulted in improved histological outcomes, including the amelioration of acute tubular necrosis in the outer medulla of the kidney nih.gov. These findings suggest that olprinone can attenuate the functional and structural damage associated with renal ischemia-reperfusion injury nih.gov.

Table 1: Effect of Olprinone on Renal Function Markers in a Rat Ischemia-Reperfusion Model

| Parameter | Ischemia/Reperfusion (I/R) Group | Olprinone-Treated I/R Group | Outcome |

| Serum Blood Urea Nitrogen (BUN) | Increased | Reduced compared to I/R Group | Attenuation of renal dysfunction nih.gov |

| Serum Creatinine | Increased | Reduced compared to I/R Group | Attenuation of renal dysfunction nih.gov |

| Histological Changes (Acute Tubular Necrosis) | Severe | Improved histological profile | Reduction in structural kidney damage nih.gov |

Septic Liver Injury Models (e.g., Partial Hepatectomy and LPS in Rats)

Olprinone has shown protective effects in a rat model of septic liver injury induced by 70% partial hepatectomy (PH) followed by lipopolysaccharide (LPS) administration. In this model, which typically sees high mortality rates, olprinone administration significantly improved survival mdpi.comresearcher.life. Histological examination of the liver revealed that olprinone treatment decreased the extent of pathological damage, such as inflammatory cell infiltration and hemorrhagic manifestations, when compared to the control group that received only PH/LPS mdpi.comresearchgate.net. The treatment also alleviated pathological liver damage and reduced neutrophil infiltration mdpi.comresearcher.life.

Table 2: Protective Effects of Olprinone in a Rat Model of Septic Liver Injury

| Endpoint | PH/LPS Group | Olprinone-Treated PH/LPS Group | Key Finding |

| Survival Rate | Low | Significantly increased (85.7% with 10 mg/kg dose) | Improved overall outcome mdpi.com |

| Pathological Liver Damage | Severe (inflammatory infiltration, necrosis) | Decreased extent and incidence of pathological changes | Alleviation of liver tissue injury mdpi.comresearchgate.net |

| Neutrophil Infiltration | High | Reduced | Attenuation of inflammatory response mdpi.comresearcher.life |

Neuroprotective Properties in Pre-clinical Models (e.g., Cerebral Ischemia-Reperfusion in Rats, Spinal Cord Trauma in Mice)

Olprinone exhibits neuroprotective properties in various models of central nervous system injury. In a rat model of focal cerebral ischemia, induced by middle cerebral artery occlusion (MCAo) for 2 hours followed by 22 hours of reperfusion, olprinone treatment resulted in a marked reduction in infarct size compared to control rats nih.gov.

In a mouse model of spinal cord injury (SCI), olprinone treatment significantly reduced the degree of spinal cord inflammation and tissue injury, as assessed by histological scoring nih.govnih.gov. The treatment also led to a notable protection against the damage, which was characterized by edema and alteration of the white matter nih.gov.

Table 3: Neuroprotective Effects of Olprinone in Pre-clinical CNS Injury Models

| Model | Key Parameter | Control Group (Injury Only) | Olprinone-Treated Group | Outcome |

| Cerebral Ischemia-Reperfusion (Rat) | Infarct Size | Large infarct volume | Marked reduction in infarct size | Neuroprotection against ischemic stroke nih.gov |

| Spinal Cord Trauma (Mouse) | Histological Score | Significant spinal cord damage | Significant reduction in tissue injury | Attenuation of secondary injury processes nih.govnih.gov |

| Spinal Cord Trauma (Mouse) | Tissue Edema & White Matter Alteration | Severe | Significant protection from damage | Preservation of spinal cord integrity nih.gov |

Anti-inflammatory and Immunomodulatory Activities

A significant component of olprinone's protective effects across different organ systems is attributed to its anti-inflammatory and immunomodulatory activities. The compound has been shown to modulate the production of key inflammatory cytokines and influence the function and migration of leukocytes.

Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Olprinone has been demonstrated to suppress the production of pro-inflammatory cytokines in several preclinical models. In the mouse model of spinal cord injury, treatment with olprinone significantly attenuated the increased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in spinal cord tissues nih.gov. Similarly, in the rat model of septic liver injury following partial hepatectomy and LPS administration, olprinone treatment led to decreased mRNA expression of TNF-α in the liver mdpi.comresearcher.lifenih.gov. In a rat model of renal ischemia-reperfusion, olprinone significantly decreased the tissue levels of TNF-α nih.gov.

Leukocyte Function and Migration Studies (e.g., Neutrophil Infiltration)

Olprinone has been shown to inhibit the infiltration of leukocytes, particularly neutrophils, into sites of injury and inflammation. In the mouse spinal cord injury model, olprinone treatment significantly reduced neutrophil infiltration, as measured by myeloperoxidase (MPO) activity in the spinal cord tissue nih.govnih.gov. Likewise, in the rat septic liver injury model, olprinone administration resulted in reduced neutrophil infiltration into the liver tissue mdpi.comresearcher.life. The inhibition of leukocyte activation is considered a likely mechanism for its protective effects in renal ischemia-reperfusion injury as well nih.gov. This suggests that olprinone may inhibit neutrophil recruitment to inflamed tissues nih.gov.

Table 4: Anti-inflammatory and Immunomodulatory Effects of Olprinone

| Model System | Key Marker | Effect of Olprinone | Implication |

| Spinal Cord Trauma (Mouse) | TNF-α, IL-1β | Significantly attenuated production | Suppression of key pro-inflammatory cytokines nih.gov |

| Septic Liver Injury (Rat) | TNF-α mRNA | Decreased expression | Reduction of inflammatory signaling at the genetic level mdpi.comresearcher.life |

| Renal Ischemia-Reperfusion (Rat) | TNF-α | Significantly decreased tissue levels | Local anti-inflammatory effect in the kidney nih.gov |

| Spinal Cord Trauma (Mouse) | Neutrophil Infiltration (MPO activity) | Significantly reduced | Inhibition of leukocyte migration to CNS injury site nih.govnih.gov |

| Septic Liver Injury (Rat) | Neutrophil Infiltration | Reduced | Attenuation of hepatic inflammation mdpi.comresearcher.life |

Suppression of NF-κB Activation

Olprinone has been shown to inhibit the activation of NF-κB in multiple preclinical models, thereby reducing the expression of downstream inflammatory mediators. In a rat model of sepsis-induced liver injury following partial hepatectomy, Olprinone treatment was found to suppress the nuclear translocation and DNA binding ability of NF-κB. nih.gov This inhibitory action led to a decrease in the hepatic messenger RNA (mRNA) expression of inflammatory molecules such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Chemokine (C-X-C motif) ligand 1 (CXCL1). nih.gov Consequently, the serum levels of pro-inflammatory cytokines, including TNF-α, IL-6, and Interleukin-1 beta (IL-1β), were also reduced. nih.gov The mechanism was further explored in primary cultured rat hepatocytes, where Olprinone dose-dependently inhibited IL-1β-stimulated inducible Nitric Oxide Synthase (iNOS) induction and NF-κB activation. nih.gov

Similarly, in a mouse model of spinal cord injury (SCI), Olprinone administration effectively prevented the degradation of Inhibitor of kappa B-alpha (IκB-α), a key step in the classical NF-κB activation pathway. nih.gov A basal level of IκB-α is normally present, but this is substantially reduced following SCI. nih.gov Treatment with Olprinone counteracted this degradation. nih.gov This resulted in a significant reduction in the nuclear expression of the NF-κB p65 subunit, which was otherwise increased by the traumatic injury. nih.gov These findings collectively indicate that Olprinone interferes with the NF-κB signaling cascade, representing a crucial aspect of its anti-inflammatory effects. nih.govnih.gov

Table 1: Effect of Olprinone on NF-κB Pathway Activation

| Model | Key Finding | Outcome | Reference |

|---|---|---|---|

| Sepsis-induced liver injury (in vivo, rat) | Inhibited NF-κB nuclear translocation and DNA binding. | Decreased hepatic mRNA of TNF-α, IL-6, CXCL1; Reduced serum TNF-α, IL-6, IL-1β. | nih.gov |

| IL-1β-stimulated hepatocytes (in vitro, rat) | Dose-dependently inhibited NF-κB activation. | Suppressed iNOS induction. | nih.gov |

| Spinal Cord Injury (in vivo, mouse) | Prevented SCI-induced IκB-α degradation. | Significantly reduced nuclear NF-κB p65 expression. | nih.gov |

Antioxidant and Anti-Apoptotic Mechanisms

Beyond its anti-inflammatory actions, Olprinone exhibits significant protective effects through its antioxidant and anti-apoptotic mechanisms, mitigating cellular damage and death in response to pathological stimuli.

Scavenging of Reactive Oxygen Species

In an experimental model of Acute Respiratory Distress Syndrome (ARDS) in rabbits, Olprinone therapy demonstrated notable antioxidant properties. mdpi.comnih.gov The induction of ARDS led to a significant decrease in the Total Antioxidant Capacity (TAC) in the lung tissue. mdpi.com Treatment with Olprinone significantly increased the TAC levels compared to the untreated ARDS group. mdpi.com Furthermore, Olprinone administration led to a reduction in markers of oxidative damage. mdpi.comnih.gov The levels of 3-nitrotyrosine (3NT) and Malondialdehyde (MDA), a product of lipid peroxidation, were significantly decreased in the lung tissue of Olprinone-treated animals. mdpi.comnih.gov This suggests that Olprinone helps to alleviate oxidative stress by enhancing the endogenous antioxidant capacity and reducing the formation of harmful reactive oxygen species. mdpi.com

Table 2: Antioxidant Effects of Olprinone in ARDS Model

| Oxidative Stress Marker | Effect of ARDS | Effect of Olprinone Treatment | Reference |

|---|---|---|---|

| Total Antioxidant Capacity (TAC) | Significantly decreased | Significantly increased | mdpi.com |

| 3-nitrotyrosine (3NT) | Increased | Significantly decreased | mdpi.com |

| Malondialdehyde (MDA) | Increased | Significantly decreased | mdpi.comnih.gov |

Apoptosis Pathway Interruption in Cellular and Animal Models

Olprinone has been shown to interrupt apoptotic signaling in different disease contexts, thereby promoting cell survival. In the ARDS model, treatment with Olprinone resulted in a significant decrease in the number of caspase-3 positive cells in the lung tissue. mdpi.com This reduction in the activation of a key executioner caspase indicates an anti-apoptotic effect on lung epithelial cells, which was further confirmed by a lower apoptotic index in the treated group. mdpi.comnih.gov

In the murine spinal cord injury model, Olprinone intervened in the intrinsic apoptotic pathway. nih.gov SCI caused an increase in the expression of the pro-apoptotic protein Bax and a significant reduction in the expression of the anti-apoptotic protein Bcl-2. nih.gov Olprinone treatment effectively reduced the expression of Bax and significantly blunted the SCI-induced decrease in Bcl-2 expression, thereby shifting the balance towards cell survival. nih.gov Additionally, Olprinone was found to prevent the injury-induced increase in the expression of Fas ligand (FasL), a key initiator of the extrinsic apoptosis pathway. nih.gov

Table 3: Anti-Apoptotic Effects of Olprinone in Disease Models

| Model | Apoptotic Marker | Effect of Disease/Injury | Effect of Olprinone Treatment | Reference |

|---|---|---|---|---|

| Acute Respiratory Distress Syndrome (rabbit) | Caspase-3 positive cells | Increased | Significantly decreased | mdpi.com |

| Acute Respiratory Distress Syndrome (rabbit) | Apoptotic Index | Increased | Lowered | mdpi.com |

| Spinal Cord Injury (mouse) | Bax (pro-apoptotic) | Increased expression | Reduced expression | nih.gov |

| Spinal Cord Injury (mouse) | Bcl-2 (anti-apoptotic) | Significantly reduced expression | Significantly blunted the reduction | nih.gov |

| Spinal Cord Injury (mouse) | Fas Ligand (FasL) | Significant increase in expression | Prevented the increase in expression | nih.gov |

Structure Activity Relationships Sar and Rational Compound Design

Pharmacophore Elucidation and Ligand Binding Studies

The pharmacophore of a drug molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For Olprinone (B1662815) and other bipyridine PDE3 inhibitors, these features dictate their binding affinity and selectivity.

The inhibitory activity of Olprinone against different phosphodiesterase isozymes demonstrates its selectivity for PDE3. This selectivity is crucial for minimizing off-target effects.

Table 1: Inhibitory Activity of Olprinone against Phosphodiesterase Isozymes

| Isozyme | IC₅₀ (µM) |

| PDE1 | 150 |

| PDE2 | 100 |

| PDE3 | 0.35 |

| PDE4 | 14 |

Data sourced from publicly available research.

While specific computational docking and molecular dynamics (MD) simulation studies for Olprinone are not extensively reported in publicly available literature, the general principles of these techniques are widely applied in the design of PDE inhibitors. Docking studies help to visualize the binding mode of a ligand within the active site of its target protein, providing insights into the key interactions. For PDE3 inhibitors, these studies would focus on how the bipyridine core and its substituents fit into the enzyme's binding pocket.

Modifications of the Core Chemical Scaffold

The core chemical scaffold of Olprinone, 5-(imidazo[1,2-a]pyridin-6-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, presents multiple opportunities for modification to enhance its pharmacological properties.

Studies on related imidazo[1,2-a]pyridine (B132010) and pyridine (B92270) derivatives have provided valuable insights into the structure-activity relationships of this class of compounds. The potency and selectivity of these inhibitors can be significantly influenced by the nature and position of substituents on the core scaffold. For instance, modifications to the imidazo[1,2-a]pyridine ring or the pyridone ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the PDE3 active site.

A key structural feature of Olprinone is that it is an achiral molecule. ncats.io This means it does not have a chiral center and therefore does not exist as enantiomers. This simplifies its synthesis and pharmacological evaluation, as there is no need for chiral separation or the assessment of the activity of individual enantiomers. The absence of stereoisomers eliminates the complexities often associated with chiral drugs, where different enantiomers can have different pharmacological and toxicological profiles. nih.govyoutube.commdpi.commdpi.comnih.gov

Development of Novel Derivatives for Enhanced Properties

The development of novel derivatives of Olprinone is an ongoing area of research aimed at improving its therapeutic index. This involves designing new molecules that retain the desired PDE3 inhibitory activity while possessing enhanced properties such as improved metabolic stability, better oral bioavailability, or reduced potential for side effects.

While specific examples of Olprinone derivatives with enhanced properties are not widely documented in the public domain, the general strategies for developing novel PDE inhibitors can be applied. These strategies often involve the synthesis of bioisosteres, where certain functional groups are replaced with others that have similar physical or chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic profile. The exploration of different heterocyclic ring systems and substituent patterns on the core Olprinone structure remains a promising avenue for the discovery of next-generation PDE3 inhibitors.

Synthetic Methodologies and Chemical Synthesis Innovations

Strategic Approaches to Olprinone (B1662815) Hydrochloride Hydrate (B1144303) Synthesis

The development of synthetic routes for olprinone has evolved to overcome challenges associated with early methods, such as harsh reaction conditions, low yields, and the use of expensive or hazardous reagents.

Several synthetic pathways to olprinone have been documented, primarily in patent literature. These routes employ different starting materials and strategic bond formations to construct the core imidazo[1,2-a]pyridine (B132010) and pyridone rings.

One prominent method begins with the cyclization of 2-amino-5-bromopyridine (B118841) with bromoacetaldehyde (B98955) to form 6-bromoimidazo[1,2-a]pyridine (B40293). google.com This intermediate then undergoes a reaction with methallyl chloride to yield 6-(2-methallyl)imidazo[1,2-a]pyridine, which is subsequently oxidized to produce the key ketone intermediate, 1-(imidazo[1,2-a]pyridin-6-yl)acetone. google.com An alternative synthesis of this ketone involves the condensation of 6-bromoimidazo[1,2-a]pyridine with potassium acetylacetonate (B107027), followed by hydrolysis and acidification. google.com The resulting ketone is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, 4-(dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one. The final step is the cyclization of this enaminone with malononitrile (B47326) in the presence of a base like sodium methoxide (B1231860) to yield olprinone. google.com The free base is then treated with hydrochloric acid to form olprinone hydrochloride hydrate. google.com

A different strategic approach involves a palladium-catalyzed Suzuki coupling reaction. google.com This route couples 5-bromo-3-cyano-6-methyl-2(1H)-pyridone with an imidazo[1,2-a]pyridine-6-boronic acid derivative. A specific example uses 9-azaindole-5-boric acid, which is coupled with 5-bromo-3-cyano-6-methyl-2(1H)-pyridone in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base like potassium carbonate. google.com This method offers a more direct way to connect the two main heterocyclic components of the olprinone structure.

Interactive Table: Key Precursors and Intermediates in Olprinone Synthesis

| Compound Name | Role in Synthesis | Synthetic Route | Reference |

| 2-Amino-5-bromopyridine | Starting Material | Route A | google.com |

| 6-Bromoimidazo[1,2-a]pyridine | Intermediate | Route A | google.com |

| 1-(Imidazo[1,2-a]pyridin-6-yl)acetone | Key Ketone Intermediate | Route A | google.com |

| 5-Bromo-3-cyano-6-methyl-2(1H)-pyridone | Key Pyridone Precursor | Route B (Suzuki Coupling) | google.com |

| 9-Azaindole-5-boric acid | Boronic Acid Partner | Route B (Suzuki Coupling) | google.com |

| Olprinone | Final Product (Free Base) | Both Routes | google.comgoogle.com |

Optimization efforts for olprinone synthesis have targeted the drawbacks of earlier reported methods. For instance, a route described in the journal Chemical & Pharmaceutical Bulletin involved a reaction at -60°C with a low yield of 17.2%, making it unsuitable for large-scale production. google.com Another step in the same route required 30 hours and only gave an 11.9% yield. google.com The use of potassium acetylacetonate was also identified as a disadvantage due to its high cost and toxicity. google.com

Newer methods described in patents aim to provide higher purity olprinone with better yields under milder conditions. The Suzuki coupling approach, for example, is presented as an improvement because it can be carried out at temperatures of 80-100°C with reaction times of 14-24 hours, leading to high yields and purity. google.com The purification process has also been optimized. Recrystallization from a methanol-water mixture after treatment with activated carbon is used to obtain high-purity white crystals of olprinone hydrochloride. google.com Another patent describes a final purification step involving dissolving the crude product in purified water, decolorizing with activated carbon, and then crystallizing by cooling to 0-5°C, resulting in an off-white, high-purity product with a yield of 81.4% for the crude material. google.com These refinements make the synthesis more efficient and viable for research and potential commercial-scale manufacturing.

Synthesis of Labeled Olprinone for Mechanistic Studies

To investigate the mechanism of action, metabolic fate, and distribution of a drug, researchers often use isotopically labeled versions of the compound. The synthesis of labeled olprinone would involve incorporating a stable or radioactive isotope, such as Deuterium (²H), Tritium (B154650) (³H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C), into its structure.

The synthesis of a ¹⁴C-labeled olprinone could be achieved by introducing a ¹⁴C atom at a specific position in one of the precursors. For example, the methyl group on the pyridone ring could be introduced using a ¹⁴C-labeled methylating agent. Alternatively, if synthesizing via the route involving 1-(imidazo[1,2-a]pyridin-6-yl)acetone, the acetone (B3395972) moiety could be prepared using a ¹⁴C-labeled precursor. google.comalmacgroup.com The labeled precursor would then be carried through the remaining synthetic steps to yield the final ¹⁴C-labeled olprinone. nih.gov

For tritium (³H) labeling, several methods are available. pharmaron.com Catalytic reduction of a suitable unsaturated precursor with tritium gas is a common technique. Another method is catalytic dehalogenation with tritium gas, where a halogenated version of olprinone or a late-stage intermediate is replaced with a tritium atom. pharmaron.com Modern techniques also include homogeneous catalytic hydrogen isotope exchange. mpg.de The position of the label is crucial and is chosen to be metabolically stable to ensure the label remains on the molecule during biological studies. pharmaron.com The final labeled product requires rigorous purification, typically by HPLC, and its specific activity and radiochemical purity are determined before use in mechanistic studies. moravek.com

Pre Clinical Pharmacokinetic and Pharmacodynamic Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

While specific ADME parameters for olprinone (B1662815) in animal models are not extensively detailed in the public domain, its pharmacological effects observed in various studies provide indirect insights into its distribution and potential metabolism.

Species-Specific Differences in Metabolism

Organ Distribution and Tissue Accumulation Studies

Preclinical studies in various animal models, including rats, rabbits, and pigs, have demonstrated the effects of olprinone on specific organs, suggesting its distribution to these tissues. nih.govnih.govnih.gov

Liver and Splanchnic Circulation: Olprinone has been shown to increase hepatosplanchnic blood flow and improve oxygen supply in animal models. nih.gov In a porcine model of endotoxemia, olprinone administration helped restore hepatic circulation and mitochondrial oxidation in the liver. nih.gov Studies in rats have also highlighted its protective effects on the liver, particularly in the context of sepsis and after partial hepatectomy. nih.govnih.gov These findings imply significant distribution of olprinone to the liver and tissues of the splanchnic circulation.

Cardiovascular System: As a PDE-III inhibitor, olprinone's primary effects are on the heart and vascular smooth muscle. nih.gov Its ability to enhance myocardial contraction and induce vasodilation indicates its distribution to cardiac and vascular tissues. nih.gov

Cerebral Circulation: Research suggests that olprinone can augment blood flow in the cerebral cortex through direct vasodilatory effects on small cerebral arteries or arterioles, indicating its ability to cross the blood-brain barrier to some extent. nih.gov

Gut Mucosa: In a rabbit model of acute hypoxia, olprinone was found to reduce gut mucosal injury, suggesting its distribution to and effect on the intestinal lining. nih.gov

Other Organs: Studies in mice have shown that olprinone can attenuate lung, pancreatic, and kidney injury in a model of multiple organ dysfunction syndrome, indicating its distribution to these organs as well. nih.gov

Pharmacodynamic Biomarkers in Pre-clinical Settings

The pharmacodynamic effects of olprinone are primarily linked to its inhibition of PDE-III, leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Relationship Between Concentration and Cellular Effects

The cellular effects of olprinone are dose-dependent and directly related to its concentration.

Anti-inflammatory Effects: In a rat model of endotoxin-induced liver injury, olprinone administration decreased the expression of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and C-X-C motif chemokine ligand 1 (CXCL1) in the liver. nih.gov In cultured rat hepatocytes, co-treatment with olprinone dose-dependently inhibited the induction of inducible nitric oxide synthase (iNOS) and the activation of nuclear factor kappa B (NF-κB) stimulated by pro-inflammatory cytokines. nih.govmdpi.com

Vasodilation: Olprinone's vasodilatory effects are concentration-dependent. In rabbits under progressive hypoxia, olprinone infusion attenuated the depression of aortic and portal blood flow in a dose-dependent manner. nih.gov

Hepatoprotection: In a rat model of sepsis after partial hepatectomy, a higher dose of olprinone (10 mg/kg) significantly increased survival compared to a lower dose. nih.gov

| Animal Model | Cellular Effect | Concentration/Dose-Dependent Finding | Reference |

| Rat (in vivo) | Decreased pro-inflammatory mediators | Olprinone administration decreased TNF-α, IL-6, and CXCL1 mRNA expression. | nih.gov |

| Rat Hepatocytes (in vitro) | Inhibition of iNOS and NF-κB | Co-treatment with olprinone dose-dependently inhibited IL-1β-stimulated iNOS induction and NF-κB activation. | nih.gov |

| Rabbit | Attenuation of reduced blood flow | Olprinone infusion attenuated the depression of aortic and portal flow in a dose-dependent manner during hypoxia. | nih.gov |

| Rat | Increased survival after liver injury | A 10 mg/kg dose of olprinone significantly increased survival compared to a lower dose in a sepsis model. | nih.gov |

Translational Markers for Research Applications

Based on its mechanism of action and observed preclinical effects, several translational markers can be utilized in research applications.

Cyclic AMP (cAMP) levels: As a direct downstream target of PDE-III inhibition, measuring intracellular cAMP levels in relevant tissues can serve as a primary biomarker of olprinone's activity. nih.gov

Pro-inflammatory Cytokines and Chemokines: Levels of TNF-α, IL-6, and IL-1β in serum or tissue can be used as biomarkers to assess the anti-inflammatory effects of olprinone. nih.govmdpi.com

Inducible Nitric Oxide Synthase (iNOS): The expression and activity of iNOS, which is involved in inflammatory processes, can be a valuable biomarker, as olprinone has been shown to suppress its induction. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Activation: Monitoring the nuclear translocation and DNA binding activity of NF-κB can provide insight into the anti-inflammatory signaling pathways modulated by olprinone. nih.gov

Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils and is a marker of neutrophil infiltration into tissues. Measuring MPO activity can be a way to quantify the anti-inflammatory effects of olprinone in reducing tissue inflammation. nih.gov

Drug-Drug Interactions in In Vitro and Animal Models

Information regarding specific drug-drug interaction studies for olprinone in in vitro and animal models is limited in the available literature. However, based on its known metabolic pathways and pharmacological effects, potential interactions can be anticipated. As a compound likely metabolized by cytochrome P450 enzymes, co-administration with potent inhibitors or inducers of these enzymes could alter its pharmacokinetic profile. Further research is needed to fully characterize the potential for drug-drug interactions with olprinone.

Cytochrome P450 Enzyme Inhibition/Induction Studies

A thorough review of published scientific literature did not yield specific preclinical studies detailing the inhibitory or inductive effects of olprinone hydrochloride hydrate (B1144303) on cytochrome P450 (CYP) enzymes. While the metabolism of many cardiovascular drugs involves the CYP system, dedicated in vitro studies to determine the IC50 values of olprinone against various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or to assess its potential to induce the expression of these enzymes appear to be unavailable in the public domain.

Consequently, no data table on the cytochrome P450 enzyme inhibition or induction profile of olprinone hydrochloride hydrate can be provided at this time. The absence of such data limits the pre-clinical prediction of potential pharmacokinetic drug interactions when olprinone is co-administered with other medications that are substrates, inhibitors, or inducers of CYP enzymes.

Transporter Interactions

Interactions with drug transporters are a significant cause of drug-drug interactions, affecting the absorption, distribution, and excretion of pharmaceuticals. Key transporters of clinical relevance include P-glycoprotein (P-gp, encoded by the ABCB1 gene), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs).

Therefore, it is not possible to present a data table summarizing the transporter interaction profile for this compound. The lack of this information means that the potential for transporter-mediated drug-drug interactions involving olprinone remains uncharacterized from a pre-clinical standpoint.

Comparative Pre Clinical Studies and Therapeutic Landscape Analysis

Comparison with Established PDE3 Inhibitors (e.g., Milrinone (B1677136), Enoximone)

The primary mechanism of action for olprinone (B1662815), like other PDE3 inhibitors, is the prevention of cyclic adenosine (B11128) monophosphate (cAMP) degradation. This increase in intracellular cAMP enhances myocardial contractility and promotes vasodilation. nih.gov However, pre-clinical and clinical observations have revealed notable differences between olprinone and other widely used PDE3 inhibitors such as milrinone and enoximone (B1671341).

Direct comparisons of the inhibitory potency of olprinone, milrinone, and enoximone on the PDE3 enzyme have been undertaken in various pre-clinical models. While all are selective for PDE3, their relative potencies can differ. For instance, milrinone is generally considered more potent than enoximone. nih.gov In a study comparing the reversal of bupivacaine-induced cardiovascular depression in dogs, the doses used were 0.12 mg/kg for olprinone and 0.2 mg/kg for milrinone, suggesting olprinone's higher potency in that specific model. nii.ac.jp

A critical aspect of their selectivity is not just for the PDE3 isozyme but also their effects on other phosphodiesterase families at therapeutic concentrations. At high concentrations, milrinone, amrinone, and enoximone have been shown to inhibit PDE4 and PDE5. nih.gov

Interactive Data Table: Comparative Potency of PDE3 Inhibitors

| Compound | Potency/Dose Comparison | Animal Model/Study Context |

| Olprinone | 0.12 mg/kg | Reversal of bupivacaine-induced cardiovascular depression in dogs nii.ac.jp |

| Milrinone | 0.2 mg/kg | Reversal of bupivacaine-induced cardiovascular depression in dogs nii.ac.jp |

| Milrinone | More potent than enoximone | General finding in pre-clinical studies nih.gov |

While the core mechanism of PDE3 inhibition is shared, subtle mechanistic distinctions between olprinone and milrinone have been observed, leading to different physiological effects. A significant difference noted in a study on bupivacaine-induced cardiovascular depression was the effect on heart rate; milrinone significantly increased heart rate, whereas olprinone did not. nii.ac.jp This suggests a potential difference in their downstream signaling or ancillary pharmacological actions.

Furthermore, a retrospective clinical study comparing milrinone and olprinone in patients with congestive heart failure found that milrinone treatment was an independent predictor of major adverse cardiovascular and cerebrovascular events (MACCE) and cardiac death. nih.govnih.gov This study also highlighted that olprinone is reported to have a more direct vasodilatory action on peripheral small arteries, including increasing renal blood flow, whereas milrinone's effect on renal blood flow is more dependent on cardiac output. nih.gov These differences may contribute to the observed disparities in clinical outcomes.

The cardioprotective signaling pathways activated by olprinone have also been investigated. It has been shown to induce cardioprotection through cAMP/PKA and p38-MAPK dependent mechanisms, which may not be as prominently activated by other PDE3 inhibitors. nih.gov

Evaluation Against Non-PDE3 Inotropic Agents (e.g., Isoproterenol (B85558), Aminophylline)

Comparisons with non-PDE3 inotropic agents are crucial for understanding the unique therapeutic profile of olprinone.

In a pre-clinical model of methacholine-induced bronchoconstriction in dogs, both olprinone and the non-selective phosphodiesterase inhibitor aminophylline (B1665990) produced dose-dependent relaxant effects. However, a key mechanistic difference was identified: aminophylline's effects were partially attributed to an increase in circulating epinephrine (B1671497), a phenomenon not observed with olprinone. This suggests that olprinone's effects are independent of adrenergic stimulation.

A study investigating the effects of olprinone and the beta-adrenergic agonist isoproterenol on cAMP production in rat ventricular myocytes found that both agents increased cAMP levels in a dose-dependent manner. This confirms their shared ability to increase this crucial second messenger, albeit through different primary targets (PDE3 inhibition vs. beta-receptor agonism).

Interactive Data Table: Comparison of Olprinone with Non-PDE3 Inotropic Agents

| Agent | Primary Mechanism of Action | Key Differentiating Observation in Pre-clinical Models |

| Olprinone | Selective PDE3 Inhibition | Effects are independent of plasma epinephrine levels. |

| Aminophylline | Non-selective Phosphodiesterase Inhibition | Effects may be partially mediated by increased plasma epinephrine. |

| Isoproterenol | Beta-adrenergic Agonism | Directly stimulates beta-receptors to increase cAMP production. |

Potential for Combination Therapies in Pre-clinical Models

The distinct pharmacological profile of olprinone suggests its potential for use in combination with other cardiovascular agents to enhance therapeutic efficacy and potentially mitigate side effects.

Pre-clinical and clinical studies have explored the combination of olprinone with Qiliqiangxin Capsule, a traditional Chinese medicine used for cardiovascular conditions. In a study on severe pulmonary arterial hypertension and right heart failure, the combination of olprinone and Qiliqiangxin Capsule was found to be more effective than olprinone alone. The combination therapy led to significant improvements in echocardiographic results and patients' exercise ability, along with a marked reduction in serum N-terminal pro-brain B-type natriuretic peptide levels. nii.ac.jp This suggests a synergistic effect, where the multi-target actions of Qiliqiangxin Capsule complement the specific PDE3 inhibition of olprinone. nii.ac.jp

The potential for olprinone to mitigate off-target effects in combination therapies is an area of ongoing investigation. By allowing for the use of lower doses of other potent inotropes, olprinone could theoretically reduce the incidence or severity of their associated side effects. For example, in a study investigating the effects of propofol (B549288) on cardiomyocyte signaling, olprinone was able to reverse the attenuating effect of propofol on isoproterenol-stimulated cAMP production. This suggests that olprinone could be used to counteract some of the negative cardiac effects of other drugs.

Future Research Directions and Emerging Applications

Exploration of Novel Molecular Targets and Pathways

While the principal mechanism of olprinone (B1662815) involves the inhibition of PDE3 and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), recent studies suggest its effects are more complex, involving a variety of other molecular targets and signaling cascades. nih.govresearchgate.netpensoft.netmdpi.com Future research is poised to delve deeper into these novel pathways to fully understand its pharmacological profile.

Key areas for exploration include:

Protein Kinase Akt (Akt) Pathway: In preclinical models of liver ischemia-reperfusion injury, olprinone has demonstrated a protective effect by activating the pro-survival Akt pathway. karger.comnih.gov Further investigation is needed to determine if this Akt activation is a direct or indirect consequence of PDE3 inhibition and whether this mechanism is relevant in other tissues, such as the heart and brain.

Inflammatory and Apoptotic Signaling: Research in spinal cord injury (SCI) and myocardial ischemia has shown that olprinone can significantly modulate key inflammatory and apoptotic pathways. nih.govresearchgate.net It has been found to reduce the expression of nuclear factor-kappa B (NF-κB), a central regulator of inflammation, and to influence the levels of several downstream effectors including p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and apoptosis-related proteins like Bax, Bcl-2, and Fas ligand. nih.govresearchgate.netmedchemexpress.com Elucidating the precise interactions between olprinone and these pathways could unlock its potential as an anti-inflammatory or cytoprotective agent.

Glutamatergic System: There is evidence to suggest that olprinone can inhibit the release of the excitatory neurotransmitter glutamate (B1630785) in the hippocampus through a cyclic guanosine (B1672433) monophosphate (cGMP) and protein kinase G (PKG) dependent pathway. This finding opens up an entirely new avenue of research into olprinone's potential role in neurological conditions characterized by excitotoxicity.

| Investigated Pathway | Associated Condition | Key Findings |

| Protein Kinase Akt (Akt) | Liver Ischemia-Reperfusion Injury | Olprinone treatment induced significant activation of Akt, which was linked to its protective effects. karger.comnih.gov |

| NF-κB Signaling | Spinal Cord Injury, Liver Injury | Olprinone suppressed the activation and nuclear translocation of NF-κB, reducing the expression of inflammatory mediators. nih.govresearchgate.netmdpi.comnih.gov |

| MAPK (p38, ERK1/2) | Spinal Cord Injury | Treatment with olprinone reduced the expression of phosphorylated ERK1/2 and p38, which are involved in inflammatory responses. nih.govresearchgate.net |

| Apoptosis Regulation | Spinal Cord Injury, Myocardial Injury | Olprinone modulated the expression of pro-apoptotic (Bax, Fas-L) and anti-apoptotic (Bcl-2) proteins. nih.govresearchgate.netmedchemexpress.com |

Repurposing Potential in Other Disease Areas

Drug repurposing offers a promising strategy for accelerating the development of new therapies. The diverse molecular effects of olprinone suggest its potential utility in a range of diseases far removed from its original indication for heart failure.

Liver Injury: Multiple studies provide strong evidence for olprinone's hepatoprotective effects. In models of ischemia-reperfusion injury, olprinone treatment reduced liver damage, prevented mitochondrial dysfunction, and decreased oxidative stress. karger.comnih.govnih.gov More recently, it was shown to significantly improve survival and reduce inflammatory damage in a rat model of endotoxin-induced liver injury following partial hepatectomy. mdpi.comnih.govnih.gov These findings strongly support further investigation into its use for protecting the liver during major surgery or transplantation. nih.govnih.gov

Spinal Cord Injury (SCI): Traumatic SCI involves a secondary wave of inflammation and apoptosis that expands the initial area of damage. Preclinical research has demonstrated that olprinone can effectively counter this secondary injury. nih.govresearchgate.net In a mouse model of SCI, olprinone treatment significantly reduced spinal cord inflammation, tissue damage, neutrophil infiltration, and apoptosis. nih.govresearchgate.net Crucially, this intervention also led to a significant improvement in the recovery of hind-limb motor function, highlighting its potential as a neuroprotective therapy for SCI patients. nih.govresearchgate.net

Depression: While olprinone itself has not been studied in depression, there is a growing rationale for exploring PDE3 inhibitors for psychiatric disorders. nih.govresearchgate.net The mechanism involves increasing cAMP levels, a pathway that is also targeted by some conventional antidepressants. karger.com Clinical trials with other PDE3 inhibitors have already shown promising results in patients with depression. researchgate.net For example, the PDE3 inhibitor cilostazol (B1669032) has been shown to have antidepressant-like effects in animal models and to reduce depression scores in human patients recovering from stroke. nih.gov Given these precedents, investigating the repurposing potential of olprinone for major depressive disorder is a logical and compelling future research direction.

Advanced Delivery Systems and Formulations for Research

To fully explore the repurposing potential of olprinone, particularly in neurological disorders, advanced drug delivery systems are required. Standard intravenous administration may not achieve sufficient concentrations in specific target tissues like the central nervous system or may cause systemic side effects. Future research should focus on developing novel formulations to overcome these limitations.

Potential approaches include:

Nanoparticle Encapsulation: Formulating olprinone into polymeric nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA) or chitosan, could enhance its bioavailability and allow for controlled release. nih.gov This approach has been successfully used for other drugs to improve their therapeutic index and delivery across biological barriers. pensoft.netamazonaws.com

Liposomal Formulations: Encapsulating olprinone within liposomes could modify its pharmacokinetic profile, potentially reducing systemic exposure and targeting the drug to specific sites of inflammation or injury. nih.gov

Targeted Delivery Systems: For applications in SCI or other neurological conditions, nanoparticles or liposomes could be functionalized with specific ligands that bind to receptors on the blood-brain barrier or on neuronal cells, facilitating targeted delivery and enhancing efficacy.

Integration with Systems Biology and Omics Approaches

To build a comprehensive understanding of olprinone's mechanism of action and identify new therapeutic opportunities, a shift from single-pathway analysis to a systems-level perspective is essential. nih.govbioscipublisher.com The integration of multi-omics technologies—such as proteomics, metabolomics, and transcriptomics—can provide a holistic map of the cellular response to the drug. nih.govresearchgate.net

Proteomics: A proteomics-based approach could identify the entire suite of proteins whose expression or phosphorylation state is altered by olprinone in target cells (e.g., cardiomyocytes, hepatocytes, or neurons). This could uncover entirely new and unexpected molecular targets.

Metabolomics: By analyzing the global metabolic profile of cells or tissues after treatment, metabolomics can reveal how olprinone influences cellular energy and signaling pathways. nih.gov This could be particularly valuable for understanding its protective effects in ischemia.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression provides a broad view of the genetic programs switched on or off by olprinone. oeno-one.eu Studies in liver injury have already begun this work, showing that olprinone decreases the mRNA expression of pro-inflammatory genes like TNF-α and iNOS. mdpi.comnih.govnih.gov Expanding this approach could generate comprehensive "molecular signatures" of olprinone's activity in different disease models.

Integrating these omics datasets can help construct detailed network models of the drug's action, moving beyond a linear view of PDE3 inhibition to a multi-faceted understanding of its systemic effects. nih.govbioscipublisher.com

Computational Approaches for Predictive Pharmacology

Computational modeling and in silico techniques are powerful tools for accelerating drug research and development. scirp.org These approaches can be used to predict the behavior of olprinone, screen for new applications, and guide the design of future studies.

Molecular Docking: Using the known three-dimensional structure of olprinone, molecular docking simulations can be performed to screen large databases of proteins. nih.gov This could computationally identify potential new binding partners and molecular targets for olprinone, which can then be validated experimentally.

Pharmacokinetic (PK) Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of olprinone. researchgate.net This predictive pharmacology can help optimize dosing regimens and anticipate how the drug might behave in different patient populations or when delivered via novel formulations.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the relationship between the chemical structure of olprinone and its biological activity, QSAR models can be built. These models can then be used to computationally design new derivatives of olprinone with potentially improved potency, selectivity, or pharmacokinetic properties.

These computational methods, when used in a cycle of prediction and experimental validation, can significantly de-risk and streamline the exploration of olprinone's full therapeutic potential.

Conclusion

Summary of Key Academic Findings

Olprinone's primary mechanism of action is the selective inhibition of the PDE-III enzyme, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. ncats.io This elevation in cAMP results in a dual effect: a positive inotropic action on the heart, enhancing contractility, and a vasodilatory effect on blood vessels, reducing both preload and afterload. nih.gov

Beyond its established cardiovascular applications, research has unveiled significant organ-protective and anti-inflammatory properties of Olprinone (B1662815).

Hepatoprotective Effects: Preclinical studies have demonstrated Olprinone's ability to protect the liver from various insults. In a rat model of endotoxin-induced liver injury following partial hepatectomy, administration of Olprinone hydrochloride hydrate (B1144303) significantly improved survival rates and reduced the expression of inflammatory markers. nih.govmdpi.com A Phase I clinical trial in patients undergoing liver surgery has confirmed its safety in this context and suggested a trend towards a lower incidence of post-hepatectomy liver failure. nih.gov

Interactive Data Table: Hepatoprotective Effects of Olprinone in a Rat Model

| Treatment Group | Survival Rate | Key Inflammatory Marker Changes |

|---|---|---|

| Control (PH/LPS only) | Low | Significant increase in TNF-α, IL-6, and NF-κB activation |

| Olprinone (10 mg/kg) + PH/LPS | 85.7% | Significant decrease in TNF-α, IL-6, and suppression of NF-κB activation mdpi.com |

*PH/LPS: Partial Hepatectomy/Lipopolysaccharide

Neuroprotective and Anti-Inflammatory Effects: Research has also highlighted the neuroprotective potential of Olprinone. In animal models of cerebral ischemia-reperfusion injury, the compound has been shown to reduce infarct size and suppress the expression of inflammatory and apoptotic mediators. nih.govcaymanchem.com Furthermore, studies on spinal cord injury in mice have indicated that Olprinone can attenuate the acute inflammatory response and apoptosis, leading to improved motor function recovery. nih.govnih.gov This anti-inflammatory action is attributed to the modulation of key signaling pathways, including the reduction of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of NF-κB expression. nih.govnih.gov

Interactive Data Table: Neuroprotective Effects of Olprinone in a Rat Model of Cerebral Ischemia-Reperfusion

| Parameter | Control Group | Olprinone-Treated Group |

|---|---|---|

| Infarct Size | Significant | Markedly reduced nih.govcaymanchem.com |

| Inflammatory Markers (e.g., iNOS, IL-1β) | Increased | Markedly inhibited nih.gov |

| Apoptotic Markers (e.g., TUNEL, Bax) | Increased | Reduced nih.gov |

Cardiovascular and Hemodynamic Effects: Clinical studies in patients undergoing coronary artery bypass grafting have shown that Olprinone administration leads to a significant improvement in cardiac index and peripheral circulation, along with a reduction in the need for catecholamines. nih.gov A meta-analysis comparing Olprinone with other PDE inhibitors in heart failure suggested it has more significant therapeutic effects. nih.gov

Unanswered Questions and Research Gaps

Despite the promising preclinical and initial clinical findings, several questions remain unanswered, and significant research gaps need to be addressed to fully understand the therapeutic potential of Olprinone hydrochloride hydrate.

Translation to Human Clinical Trials: A major gap exists between the extensive preclinical data on Olprinone's organ-protective effects and the limited number of human clinical trials. nih.gov While a Phase I trial in liver surgery has been conducted, larger, well-controlled studies are necessary to confirm the hepatoprotective, neuroprotective, and other organ-protective benefits observed in animal models. nih.govnih.gov

Long-Term Effects and Safety: The majority of studies on Olprinone have focused on its short-term use in acute settings. nih.gov There is a lack of data on the long-term effects and safety profile of the compound, which is a critical consideration for its potential application in chronic conditions. The long-term use of PDE-III inhibitors, in general, has been a concern in heart failure management, highlighting the need for specific long-term studies on Olprinone. nih.gov

Mechanistic Nuances of Anti-Inflammatory Action: While the anti-inflammatory effects of Olprinone are well-documented, the precise molecular mechanisms underlying these actions require further elucidation. nih.govnih.gov Deeper investigation into the downstream signaling pathways affected by increased cAMP in different cell types will provide a more comprehensive understanding of its anti-inflammatory and immunomodulatory properties.

Optimal Dosing and Administration for Non-Cardiac Indications: The optimal dosage and administration route of Olprinone for its non-cardiac applications are yet to be determined. The doses used in preclinical studies may not directly translate to human subjects, and further dose-finding studies are essential for future clinical trials. nih.gov

Future Outlook for this compound in Biomedical Research

The future of this compound in biomedical research appears to extend far beyond its initial indication for acute heart failure. The existing body of evidence strongly suggests several promising avenues for future investigation and potential clinical applications.